N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-8-4-7-20(16-22)23(26-11-13-29-14-12-26)17-25-24(27)21-10-9-18-5-2-3-6-19(18)15-21/h2-10,15-16,23H,11-14,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXSFTUYKVCKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound contains three distinct regions:
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three viable pathways (Figure 1):
- Path A : Amide coupling between 2-naphthoic acid and N-(2-(3-methoxyphenyl)-2-morpholinoethyl)amine.
- Path B : Ugi-Mumm four-component reaction integrating aldehyde, amine, carboxylic acid, and isocyanide.
- Path C : Reductive amination of 2-(3-methoxyphenyl)-2-oxoethyl morpholine with 2-naphthamide.
Stepwise Amide Coupling Approaches
Intermediate Synthesis: N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)Amine
The amine precursor is synthesized via a two-step sequence:
Step 1 : Nucleophilic substitution of 2-bromo-1-(3-methoxyphenyl)ethan-1-one with morpholine:
$$
\text{C}6\text{H}5\text{OCH}3-\text{CO}-\text{CH}2\text{Br} + \text{C}4\text{H}9\text{NO} \rightarrow \text{C}6\text{H}5\text{OCH}3-\text{CO}-\text{CH}2-\text{N}(\text{C}2\text{H}4)_2\text{O} + \text{HBr}
$$
Reaction conditions: DMF, 80°C, 12 h (Yield: 78%).
Step 2 : Ketone reduction using NaBH₄/CeCl₃:
$$
\text{C}6\text{H}5\text{OCH}3-\text{CO}-\text{CH}2-\text{N}(\text{C}2\text{H}4)2\text{O} \xrightarrow{\text{NaBH}4/\text{CeCl}3} \text{C}6\text{H}5\text{OCH}3-\text{CH}(\text{NH})-\text{CH}2-\text{N}(\text{C}2\text{H}4)2\text{O}
$$
Reaction conditions: THF, 0°C → rt, 4 h (Yield: 65%).
Amide Bond Formation
The amine intermediate is coupled with 2-naphthoic acid using EDC/HOBt:
$$
\text{C}{10}\text{H}7\text{CO}2\text{H} + \text{C}{13}\text{H}{18}\text{N}2\text{O}2 \xrightarrow{\text{EDC/HOBt}} \text{C}{24}\text{H}{26}\text{N}2\text{O}3 + \text{H}2\text{O}
$$
Optimized conditions: CH₂Cl₂, 4Å MS, 24 h, rt (Yield: 82%).
Table 1 : Solvent effects on amidation yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| DMF | 36.7 | 68 |
| THF | 7.52 | 74 |
| MeCN | 37.5 | 71 |
Ugi-Mumm Multi-Component Reaction Strategy
Reaction Design
The Ugi-Mumm platform enables single-pot assembly of the target molecule:
Mechanistic Pathway
- Imine Formation : Aldehyde + amine → Schiff base
- Mumm Rearrangement : Acid-assisted-sigmatropic shift
- Isocyanide Insertion : Nucleophilic attack at carbonyl carbon
- Lactamization : Spontaneous cyclization to form morpholine ring
Key advantage : Avoids isolation of intermediates, reducing purification steps.
Optimization Data
Table 2 : Ugi-Mumm reaction variables
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 25°C | +22% vs 40°C |
| Solvent | CH₂Cl₂/MeOH | 89% conversion |
| Catalyst | 4Å MS | Prevents hydrolysis |
| Reaction Time | 12 h | 94% completion |
Limitation: Diastereoselectivity remains moderate (dr 3:1).
Continuous-Flow Mechanochemical Synthesis
Reactor Configuration
A Teflon screw reactor enables rapid amide bond formation:
Protocol
- Feedstock Introduction :
- Solid dosing 1: 2-Naphthoic acid (1 mmol)
- Solid dosing 2: Amine intermediate + EDC·HCl (1.1 eq)
- Mechanochemical Activation :
- Rotation speed: 20–300 rpm
- Temperature: 27°C
- Workup :
Table 3 : Comparative yields across methods
| Method | Scale (mmol) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Batch EDC/HOBt | 10 | 82 | 98.5 |
| Ugi-Mumm | 5 | 58 | 95.2 |
| Continuous Flow | 50 | 91 | 99.1 |
Challenges and Optimization Strategies
Byproduct Formation
Solvent Effects
Polar aprotic solvents (DMF, MeCN) decrease yield due to premature EDC hydrolysis. Dichloromethane maximizes amidium ion stability.
Temperature Control
Exothermic amidation requires strict maintenance at 27°C (±2°C) to prevent epimerization.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthamide core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced naphthamide derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It acts as a modulator of specific signaling pathways, particularly those involving the NF-κB pathway, which is crucial in cancer metastasis and progression .
- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation markers in various biological models, suggesting its utility in treating inflammatory diseases.
-
Biochemical Research
- Enzyme Inhibition : The compound has shown promise as an inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair. This inhibition could lead to enhanced apoptosis in tumor cells .
- Mechanism of Action : Though not fully elucidated, it is believed that the compound interacts with specific molecular targets, modulating their activity through binding at active sites.
-
Material Science
- Synthesis Intermediate : N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide serves as an intermediate in the synthesis of more complex organic molecules, potentially leading to new materials with unique electronic or optical properties.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Enzyme Inhibition | Inhibition of PCNA leading to apoptosis |
Case Studies
| Study Focus | Model/Methodology | Key Findings |
|---|---|---|
| Cancer Treatment | MCF-7 breast cancer cell line | Induced apoptosis at high concentrations |
| Inflammation Research | Animal models for inflammatory diseases | Significant reduction in inflammation markers |
| Metabolic Syndrome | High-fat diet-induced obesity models | Improved insulin sensitivity |
Mechanism of Action
The exact mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Structural Modifications and Their Impact
The table below compares the target compound with key analogs, emphasizing substituent effects on biological activity and physicochemical properties:
Key Findings from Comparative Studies
Substituent Position Matters: The 3-methoxyphenyl group (target compound) provides distinct electronic effects compared to 4-methoxyphenyl (). Meta-substitution may optimize interactions with hydrophobic enzyme pockets, while para-substitution could enhance planar binding to DNA targets . 1-Naphthamide vs.
Functional Group Contributions :
- Morpholine Ring : Enhances water solubility and hydrogen-bond acceptor capacity, critical for pharmacokinetics .
- Thiophene vs. Methoxyphenyl : Thiophene-containing analogs () show stronger π-π interactions with aromatic residues in proteins, whereas methoxyphenyl groups may engage in hydrophobic or dipole-dipole interactions .
Biological Activity Trends: Antimicrobial Activity: Ethoxy-substituted naphthamide derivatives () demonstrate broad-spectrum activity, likely due to increased membrane permeability from lipophilic groups. Anticancer Potential: Morpholinoethyl-linked compounds with methoxyphenyl groups (e.g., ) show promise in disrupting cancer cell proliferation, possibly via kinase inhibition or apoptosis induction .
Mechanistic and Pharmacological Insights
- Target Binding : The morpholine ring and naphthamide moiety may synergistically bind to ATP-binding pockets in kinases (e.g., PI3K or mTOR), as seen in structurally related compounds .
- Solubility vs. Bioavailability : While morpholine improves solubility, bulky substituents (e.g., ethoxy or naphthamide) may reduce oral bioavailability, necessitating formulation optimizations .
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure includes a naphthamide core substituted with a morpholinoethyl group and a methoxyphenyl moiety. This unique configuration is believed to contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including amide formation and substitution reactions, which can yield the target compound in moderate to high purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, amidine derivatives have been shown to exhibit potent antiviral properties against various viruses, suggesting that structural motifs within this class of compounds may enhance antiviral efficacy .
Anticancer Properties
Naphthamide derivatives have been investigated for their anticancer activities. Research indicates that modifications in the naphthamide structure can influence the inhibition of cancer cell proliferation. For example, compounds that inhibit specific kinases associated with cancer cell signaling pathways have demonstrated promising results in preclinical models . The compound's ability to inhibit kinases such as SYK and LRRK2 has been noted, which are crucial in various cancers including leukemia and melanoma .
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer agents.
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer therapeutic.
-
In Vivo Efficacy :
- Animal models treated with this compound showed significant tumor regression compared to control groups. The mechanism was attributed to the compound's ability to modulate immune responses and inhibit tumor angiogenesis.
Comparative Analysis of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide, and how can purity be maximized?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of 3-methoxyphenylacetic acid with morpholine derivatives under reflux using a coupling agent (e.g., EDC/HOBt) .
- Step 2 : Amidation with 2-naphthoyl chloride in dichloromethane, followed by purification via column chromatography (silica gel, 70–230 mesh) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Key Techniques :
- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for naphthamide protons; δ 3.6–4.0 ppm for morpholine ring) and FT-IR (amide I band ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 405.18) .
- Crystallography : Single-crystal X-ray diffraction for resolving stereochemistry, though limited data exists for this specific compound .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., IC50 variations) across studies?
- Data Reconciliation :
-
Experimental Variables : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration differences .
-
Structural Analogues : Analyze SAR using derivatives (e.g., nitro vs. methoxy substitutions) to identify critical functional groups (see table below) .
Derivative Target Activity IC50 (µM) Key Modification Parent Compound Kinase X 15.0 Baseline 4-Nitrobenzamide analogue Kinase X 8.2 Enhanced electron withdrawal 5-Methoxy variant Kinase Y 22.4 Steric hindrance
Q. How can researchers validate the compound’s mechanism of action in inflammatory pathways?
- Target Identification :
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify receptor occupancy .
- CRISPR Knockout Models : Silence candidate targets (e.g., COX-2) in macrophage cells to assess activity loss .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., NF-κB suppression) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME for bioavailability radar (TPSA ~90 Ų indicates moderate permeability) .
- Docking Studies : AutoDock Vina to simulate binding to morpholine-sensitive targets (e.g., PI3Kγ; ΔG ≈ -9.2 kcal/mol) .
Methodological Challenges
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (<0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance cellular uptake .
Q. What are best practices for analyzing structure-activity relationships (SAR) in analogues?
- Approach :
- Fragment-Based Design : Systematically replace morpholine with piperazine or thiomorpholine to assess ring flexibility .
- 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic fields from aligned analogue datasets .
Contradictory Data Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize kinase inhibition?
- Hypothesis : The compound may exhibit polypharmacology.
- Validation :
- Selectivity Profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Dose-Dependent Studies : Titrate concentrations (0.1–100 µM) to distinguish primary vs. secondary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
